Dimethoate-d6

Overview

Description

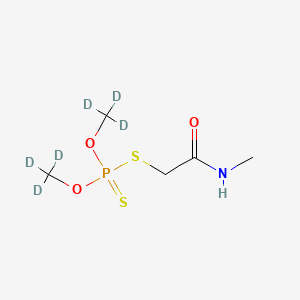

Dimethoate-d6 is an isotopically labeled compound of Dimethoate, an organophosphoramide insecticide. The chemical formula for this compound is C5H6D6NO3PS2, where all hydrogen atoms in Dimethoate are replaced with deuterium . This compound is widely used in agriculture and horticulture to control pests such as aphids, mites, and planthoppers .

Preparation Methods

Dimethoate-d6 is typically prepared through a deuteration reaction, where Dimethoate reacts with deuterium gas to replace hydrogen atoms with deuterium . The preparation process requires high-purity deuterium gas and a suitable solvent, with careful control of reaction conditions and time . Industrial production methods for this compound are similar to those for Dimethoate, involving the synthesis of the parent compound followed by isotopic labeling .

Chemical Reactions Analysis

Dimethoate-d6 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form omethoate, a potent cholinesterase inhibitor.

Hydrolysis: In the environment, this compound can undergo hydrolysis, leading to the formation of various degradation products.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents, water, and nucleophiles. The major products formed from these reactions are omethoate and other degradation products .

Scientific Research Applications

Analytical Applications

1.1 Pesticide Detection and Quantification

Dimethoate-d6 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting and quantifying pesticides in various matrices, including food products and environmental samples. Its isotopic labeling allows for precise quantification due to reduced variability in ionization efficiency compared to non-labeled compounds. For instance, a study demonstrated the use of this compound in analyzing pesticide residues in hemp, facilitating the detection of multiple pesticides simultaneously .

1.2 Environmental Monitoring

This compound is employed in environmental studies to assess pesticide contamination in water bodies. It aids in understanding the persistence and degradation pathways of dimethoate in aquatic environments. Research conducted on surface water contamination revealed the presence of dimethoate and its metabolites, emphasizing the need for continuous monitoring due to potential ecological impacts .

Toxicological Studies

2.1 Human Health Risk Assessment

Dimethoate is known for its cholinesterase-inhibiting properties, which can lead to acute toxicity in humans. Toxicological assessments often utilize this compound to evaluate exposure risks associated with agricultural use. Studies have indicated that exposure levels can be estimated using deuterated analogs, providing insights into safety margins and regulatory compliance . The Australian Pesticides and Veterinary Medicines Authority has documented extensive evaluations of dimethoate's health effects, reinforcing the importance of using isotopically labeled compounds for accurate risk assessment .

2.2 Mechanistic Studies

Research into the mechanisms of action of organophosphates frequently incorporates this compound to elucidate metabolic pathways and toxicological effects. By tracing the metabolic fate of this compound in biological systems, scientists can better understand how organophosphates interact with biological targets, such as acetylcholinesterase enzymes .

Case Studies

3.1 Residue Analysis in Agriculture

A significant application of this compound is its role in residue analysis within agricultural products. For example, studies have shown that using this compound as an internal standard improves the accuracy and reliability of measuring pesticide residues on fruits and vegetables post-harvest. This application is critical for ensuring food safety and compliance with agricultural regulations .

3.2 Environmental Impact Assessments

This compound has been pivotal in assessing the environmental impact of pesticide runoff into water systems. Studies have utilized this compound to trace contamination sources and evaluate the effectiveness of mitigation strategies employed by agricultural practices . The data gathered from these assessments inform regulatory bodies about necessary actions to protect aquatic ecosystems.

Mechanism of Action

Dimethoate-d6, like Dimethoate, acts as an acetylcholinesterase inhibitor. It disables cholinesterase, an enzyme essential for the proper functioning of the central nervous system . By inhibiting this enzyme, this compound disrupts nerve signal transmission, leading to the accumulation of acetylcholine and subsequent nerve damage . This mechanism is similar to that of other organophosphates, making this compound a potent insecticide .

Comparison with Similar Compounds

Dimethoate-d6 is unique due to its isotopic labeling with deuterium. Similar compounds include:

Dimethoate: The parent compound, widely used as an insecticide.

Malathion: Another organophosphate insecticide with a similar mechanism of action.

Chlorpyrifos: An organophosphate insecticide used for similar purposes.

Compared to these compounds, Dimethoate-d6 is primarily used in research applications due to its isotopic labeling, which allows for precise analytical measurements .

Biological Activity

Dimethoate-d6 is a labeled organophosphate insecticide, primarily known for its role as an anticholinesterase agent that inhibits the enzyme acetylcholinesterase (AChE). This compound is a deuterated form of dimethoate, which is widely used in agriculture for pest control. Understanding its biological activity is crucial due to its implications for both environmental health and human safety.

- Chemical Formula : CHNOPS

- CAS Number : 1219794-81-6

- Molecular Weight : 195.27 g/mol

- Mechanism of Action : Inhibition of AChE, leading to accumulation of acetylcholine at synaptic clefts, resulting in overstimulation of cholinergic receptors.

Oxidative Stress and Antioxidant Status

Research indicates that this compound induces significant oxidative stress. A study on male Wistar rats exposed to varying doses (0.6, 6, and 30 mg/kg) revealed:

- Increased Cytochrome P450 Levels : This enzyme is involved in the metabolism of various substances and its induction suggests enhanced oxidative processes.

- Alterations in Antioxidant Enzymes : Significant increases in catalase, superoxide dismutase, glutathione peroxidase, and glutathione reductase were noted at higher doses (6 and 30 mg/kg) .

- Histopathological Changes : Dose-dependent changes were observed in liver and brain tissues, indicating potential neurotoxicity and hepatotoxicity .

| Dose (mg/kg) | Cytochrome P450 | Lipid Peroxidation | Catalase | Superoxide Dismutase |

|---|---|---|---|---|

| 0.6 | Baseline | Baseline | Baseline | Baseline |

| 6 | Increased | Increased | Increased | Increased |

| 30 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

Genotoxicity

This compound has been shown to possess genotoxic properties. A study highlighted its ability to induce DNA damage and mitochondrial dysfunction in leukocytes:

- Cell Cycle Disruption : Exposure inhibited cell cycle progression by affecting cyclin A2 activity.

- Apoptosis Induction : Flow cytometric analyses confirmed increased apoptosis rates due to DNA damage .

Severe Self-Poisoning Incidents

Several case studies document severe cases of dimethoate self-poisoning, characterized by:

- Cholinergic Symptoms : Patients exhibited symptoms such as hypotension, bradycardia, and respiratory distress.

- Treatment Challenges : Despite administration of atropine and supportive measures, some patients experienced refractory hypotension leading to fatal outcomes .

These cases underscore the acute toxicological risks associated with dimethoate exposure.

Environmental Impact

This compound has been detected in various environmental matrices, including honey and pollen samples analyzed for pesticide residues. The presence of dimethoate metabolites indicates potential bioaccumulation and ecological risks .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Dimethoate-d6 that researchers must characterize prior to its use as an internal standard in pesticide residue analysis?

Methodological Answer: this compound’s properties—deuterium incorporation (≥98%), solubility in organic solvents (e.g., acetonitrile, methanol), and stability under varying pH/temperature—must be validated. Key steps include:

- Deuterium Loss Analysis : Use nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to confirm isotopic integrity .

- Solubility Profiling : Conduct solubility tests in extraction solvents to ensure compatibility with sample preparation workflows.

- Stability Studies : Monitor degradation in simulated matrix conditions (e.g., plant tissues, soil) via LC-MS/MS over 72 hours .

Q. How should researchers store this compound to ensure long-term stability, and what degradation markers should be monitored?

Methodological Answer:

- Storage : Aliquot in amber vials at -20°C to prevent photodegradation and hydrolysis. Avoid freeze-thaw cycles by preparing single-use aliquots .

- Degradation Monitoring : Track hydrolysis products (e.g., omethoate-d6) using targeted LC-MS/MS transitions (e.g., m/z 230.1 → 125.0). Include recovery experiments in validation protocols to assess stability under storage conditions .

Advanced Research Questions

Q. How can chromatographic co-elution of this compound with non-deuterated analogs be resolved to ensure accurate quantification in complex matrices?

Methodological Answer:

- Column Selection : Use reversed-phase columns with smaller particle sizes (e.g., 1.7 µm C18) to enhance resolution.

- Mobile Phase Optimization : Adjust acetonitrile/water gradients to exploit deuterium-induced retention time shifts (e.g., 0.1% formic acid modifier) .

- Data Validation : Perform matrix-matched calibration with deuterated/internal standards to correct for ion suppression/enhancement. Include a table comparing retention times and resolution factors:

| Matrix | Retention Time (Dimethoate) | Retention Time (this compound) | Resolution (Rs) |

|---|---|---|---|

| Soil Extract | 6.2 min | 6.5 min | 1.8 |

| Leaf Extract | 5.9 min | 6.3 min | 2.1 |

Q. What strategies mitigate isotopic cross-talk in mass spectrometric detection when using this compound in multi-residue pesticide panels?

Methodological Answer:

- Q1 Resolution : Set mass analyzers to high resolution (e.g., 70,000 FWHM) to separate isotopic clusters.

- Fragmentor Voltage Optimization : Adjust voltages to minimize in-source fragmentation (e.g., 90–120 V for QTOF instruments) .

- Cross-Validation : Compare quantification results with non-deuterated standards in spiked recovery experiments (e.g., 70–120% recovery range).

Q. How should researchers design experiments to address discrepancies in this compound recovery rates across heterogeneous environmental samples?

Methodological Answer:

- Matrix Effect Analysis : Use post-column infusion to map ion suppression zones and adjust extraction protocols (e.g., QuEChERS vs. SPE cleanup).

- Statistical Modeling : Apply multivariate analysis (e.g., ANOVA with Tukey’s HSD) to identify covariates (e.g., organic carbon content, pH) affecting recovery .

- Robustness Testing : Vary extraction parameters (e.g., solvent volume, shaking time) in a factorial design to optimize reproducibility .

Q. Data Interpretation & Validation

Q. What criteria should guide the acceptance/rejection of this compound-based quantification data in regulatory-compliant studies?

Methodological Answer: Adhere to SANTE/11312/2021 guidelines :

Properties

IUPAC Name |

2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWXGJITAZMZEV-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-81-6 | |

| Record name | 1219794-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.